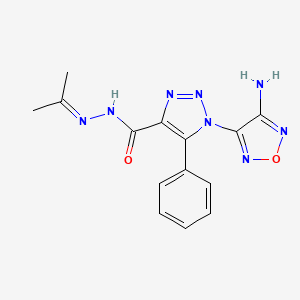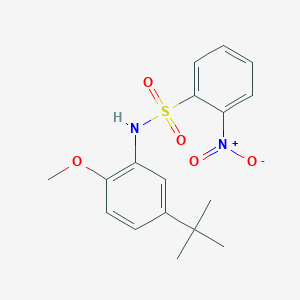![molecular formula C16H12ClFN2OS B5785002 3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5785002.png)
3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide, also known as CF3, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, 3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide has been shown to exhibit anti-inflammatory and anticancer properties, making it a promising candidate for the development of new drugs. In materials science, 3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide has been used as a building block for the synthesis of new polymers and materials with improved properties. In agriculture, 3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide has been studied for its potential use as a herbicide and fungicide.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. In particular, 3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In particular, 3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor alpha (TNF-α) in vitro. In vivo, 3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide has been shown to reduce inflammation in animal models of arthritis and colitis. 3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide has also been shown to exhibit anticancer properties in vitro and in vivo, including the inhibition of cancer cell proliferation and the induction of cancer cell apoptosis.
Advantages and Limitations for Lab Experiments
3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide has several advantages and limitations for use in lab experiments. One advantage is its relatively simple synthesis method, which makes it accessible to researchers with basic organic chemistry skills. Another advantage is its broad range of potential applications in various fields. However, 3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide. One direction is the development of new drugs based on 3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide for the treatment of inflammatory diseases and cancer. Another direction is the synthesis of new polymers and materials using 3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide as a building block. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide and its potential toxicity in vivo. Overall, 3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide is a promising compound with a wide range of potential applications in various fields, and further research is needed to fully explore its potential.
Synthesis Methods
3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzenethiol with 4-fluoroaniline in the presence of acryloyl chloride and triethylamine. The resulting product is purified using column chromatography to yield 3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide as a white solid with a melting point of 174-176°C.
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[(4-fluorophenyl)carbamothioyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2OS/c17-12-4-1-11(2-5-12)3-10-15(21)20-16(22)19-14-8-6-13(18)7-9-14/h1-10H,(H2,19,20,21,22)/b10-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWRQFUAKVLUQW-XCVCLJGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC(=S)NC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chlorophenyl)-N-[(4-fluorophenyl)carbamothioyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-furyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5784921.png)
![N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5784930.png)

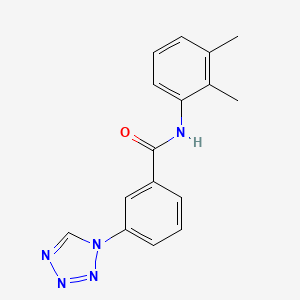
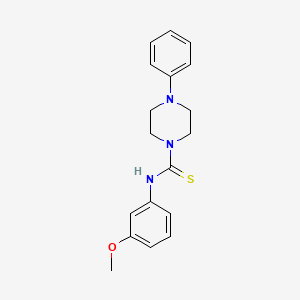
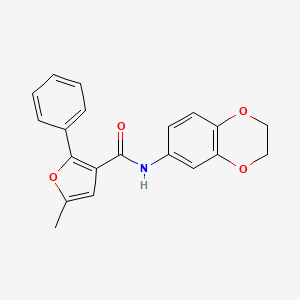

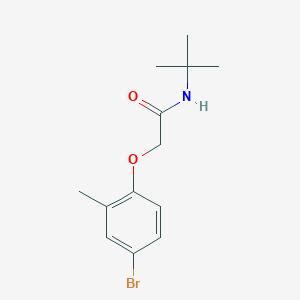
![N'-[(2-bromobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5785000.png)
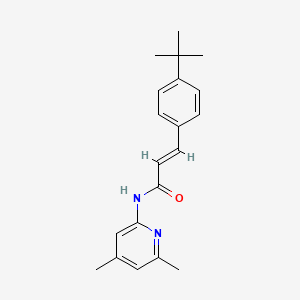
![3-methoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B5785028.png)
